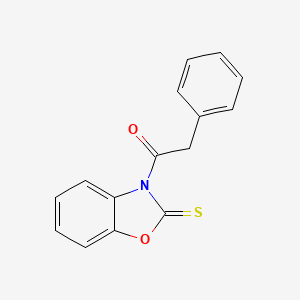
2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one: is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one: can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfanylidene moiety and benzoxazole ring can play crucial roles in binding to these targets and influencing their function.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)ethan-1-one: can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Lacks the sulfanylidene moiety, which may result in different biological activities.
2-Methylbenzoxazole: Contains a methyl group instead of a phenyl group, affecting its chemical reactivity and applications.
2-Aminobenzoxazole: Features an amino group, which can lead to different interactions with biological targets.
The uniqueness of This compound
Eigenschaften
CAS-Nummer |
312313-33-0 |
|---|---|
Molekularformel |
C15H11NO2S |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
2-phenyl-1-(2-sulfanylidene-1,3-benzoxazol-3-yl)ethanone |
InChI |
InChI=1S/C15H11NO2S/c17-14(10-11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)18-15(16)19/h1-9H,10H2 |
InChI-Schlüssel |
DRXWFEJOHOQSCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3OC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



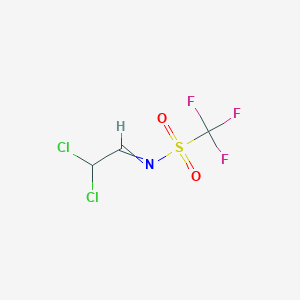
![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
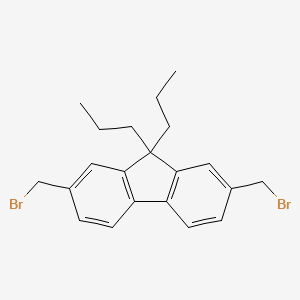
![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
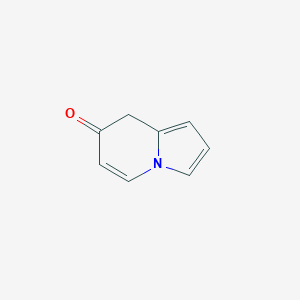
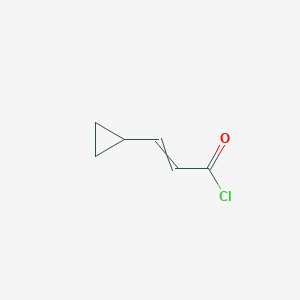
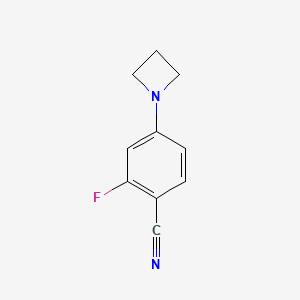
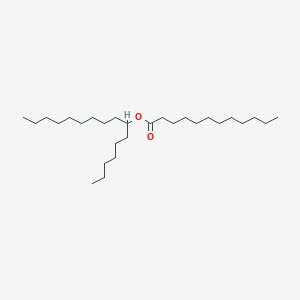
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
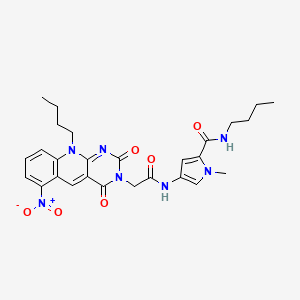
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
